molecular formula C7H8O3 B1595788 5-Ethylfuran-2-carboxylic acid CAS No. 56311-37-6

5-Ethylfuran-2-carboxylic acid

Cat. No. B1595788
CAS RN: 56311-37-6
M. Wt: 140.14 g/mol
InChI Key: YIFZPUOIORLHGC-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-carboxylic acid is a compound with the molecular formula C7H8O3 . It is also known by other names such as 5-ethyl-2-furoic acid, 5-Ethyl-furan-2-carboxylic acid, and 5-ethyl-2-Furancarboxylic acid .


Molecular Structure Analysis

The InChI string of 5-Ethylfuran-2-carboxylic acid is InChI=1S/C7H8O3/c1-2-5-3-4-6 (10-5)7 (8)9/h3-4H,2H2,1H3, (H,8,9) . The Canonical SMILES string is CCC1=CC=C (O1)C (=O)O .


Physical And Chemical Properties Analysis

5-Ethylfuran-2-carboxylic acid has a molecular weight of 140.14 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a density of 1.191g/cm3 and a boiling point of 254.4ºC at 760 mmHg . Its melting point is 92-93ºC .

Scientific Research Applications

Microwave Irradiation in Reactions

Research by Rábarová et al. (2004) explored the reactions of 5-arylfuran-2-carboxaldehydes (a category that includes compounds like 5-Ethylfuran-2-carboxylic acid) with active methylene compounds. They found that microwave irradiation significantly improved these reactions, reducing reaction time and increasing yields. This suggests potential applications in organic synthesis and pharmaceuticals (Rábarová et al., 2004).

Synthesis and Chemical Reactions

Pevzner (2007) discussed the synthesis and reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, a compound structurally related to 5-Ethylfuran-2-carboxylic acid. This research provides insights into the chemical behavior and potential applications of furan derivatives in synthetic chemistry (Pevzner, 2007).

Biocatalysis and Biofuels

Yuan et al. (2019) focused on the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), an important renewable chemical derived from furan compounds. The study highlights the role of furan derivatives, like 5-Ethylfuran-2-carboxylic acid, in producing sustainable bio-based polymers and other materials (Yuan et al., 2019).

Catalysis in Biomass Utilization

In research conducted by Zhang et al. (2017), catalysis involving furan derivatives, including 5-Ethylfuran-2-carboxylic acid, was explored for transforming biomass into valuable chemicals. This study indicates the potential of furan compounds in advancing sustainable chemistry and biomass utilization (Zhang et al., 2017).

Electrophiles Incorporation in Biomass-Derived Molecules

Ling et al. (2022) examined the electrochemical incorporation of electrophiles into biomass-derived molecules, using derivatives like ethyl 5-(chloromethyl)furan-2-carboxylate, which relates to 5-Ethylfuran-2-carboxylic acid. Their findings demonstrate the versatility of furan derivatives in creating a variety of bio-based products (Ling et al., 2022).

Future Directions

Furanic compounds, including 5-Ethylfuran-2-carboxylic acid, have potential applications as sustainable substitutes for petroleum-derived monomers . They can be used in the production of bio-based polymers, such as poly (ethylene 2,5-furandicarboxylate) (PEF) . The biocatalytic production of furanic compounds is a promising approach with advantages including mild reaction conditions, lower cost, higher selectivity, and environmental friendliness .

properties

IUPAC Name

5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZPUOIORLHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289543
Record name 5-ethyl-2-furoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylfuran-2-carboxylic acid

CAS RN

56311-37-6
Record name 56311-37-6
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Record name 5-ethyl-2-furoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylfuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Ethylfuran (9.1 g) was dissolved in diethyl ether, and the mixture was cooled to -70° C. under nitrogen atmosphere. n-Butyllithium (1.6M in hexane, 60 ml) was slowly added dropwise. The mixture was stirred at room temperature for 2 hours, and then cooled to -70° C. The mixture was stirred for 30 minutes with introducing carbon dioxide gas, and then warmed to room temperature. The mixture was stirred at room temperature for 30 minutes, poured into ice-water, acidified with concentrated hydrochloric acid and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride and concentrated under reduced pressure. The residue was crystallized from water and collected by filtration to give 5-ethyl-2-furancarboxylic acid (9.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DW Knight, AP Nott - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
Methods for the generation of the dianionic species lithium 5-lithiofuran-2-carboxylate (5) and lithium 2-lithiofuran-3-carboxylate (21) from furan-2-and furan-3-carboxylic acids …
Number of citations: 4 pubs.rsc.org
AA Stolyarchuk, AP Kobernik, NI Ivanova… - Pharmaceutical …, 1976 - Springer
Acylation of guanidine with carboxylic acid esters stops at the monoacylation stage, since the introduction of the first acyl radical into the guanidine molecule results in a considerable …
Number of citations: 3 link.springer.com
LM Pevzner - Russian journal of general chemistry, 2005 - Springer
… After removing the solvent and keeping the residue for 1 h in a vacuum (1 mm) at room temperature, 16.3 g of crude 4-hydroxymethyl5-ethylfuran-2-carboxylic acid was obtained as a …
Number of citations: 1 link.springer.com
TK Lim, TK Lim - Edible Medicinal and Non-Medicinal Plants: Volume 10 …, 2016 - Springer
… ; 3-methyl-3-[2-oxopropyl]amino-2-butanone; N-methyl- 3-hdroxymethylpyrrolidin-2-one; sarreroside, 6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-ol; 5-ethylfuran-2-carboxylic acid; 1-…
Number of citations: 52 link.springer.com

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